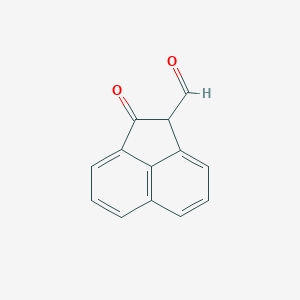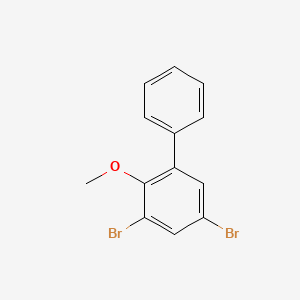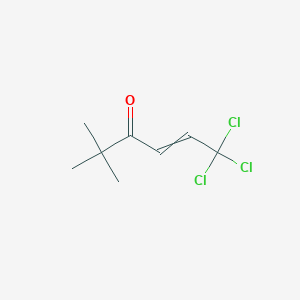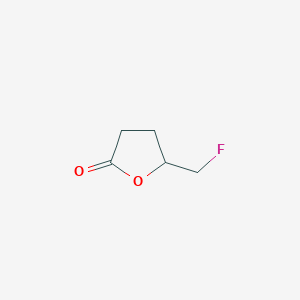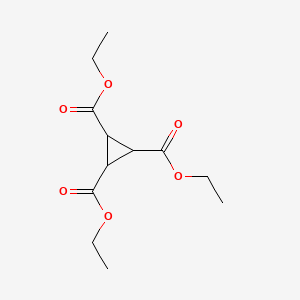
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three carboxylic acid groups esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester can be synthesized through the esterification of 1,2,3-cyclopropanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 1,2,3-cyclopropanetricarboxylic acid and ethanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 1,2,3-Cyclopropanetricarboxylic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-cyclopropanetricarboxylic acid, triethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The cyclopropane ring may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2-Cyclopropanetricarboxylic acid, triethyl ester
- Propane-1,2,3-tricarboxylic acid
Uniqueness
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester is unique due to its specific arrangement of carboxylic acid groups on the cyclopropane ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, the position of the carboxylic acid groups can influence the compound’s ability to undergo specific chemical reactions and its interaction with biological targets.
Eigenschaften
CAS-Nummer |
729-87-3 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
triethyl cyclopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-10(13)7-8(11(14)17-5-2)9(7)12(15)18-6-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZWTRZSCYTXXULL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C1C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


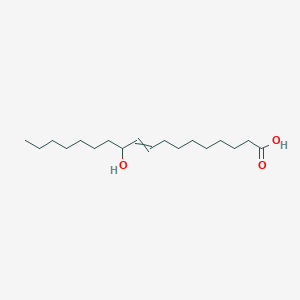

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
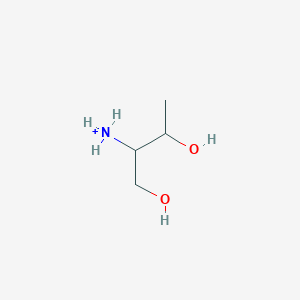
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)

![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)


